Trioctadecyl borate
Description
Properties
IUPAC Name |
trioctadecyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H111BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-55(57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKLCETYSGSMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H111BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201533 | |
| Record name | Boric acid, trioctadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-41-7 | |
| Record name | Trioctadecyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tristearyl borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioctadecyl borate | |
| Source | DTP/NCI | |
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| Record name | Boric acid, trioctadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boric acid, trioctadecyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRISTEARYL BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482KAL84AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Trioctadecyl Borate
Esterification Reactions of Boric Acid with Long-Chain Alcohols
The formation of trioctadecyl borate (B1201080) from boric acid and octadecanol is a condensation reaction. Borate esters are typically prepared by heating boric acid or related boron oxides with alcohols under conditions that facilitate the removal of water, which is crucial for driving the reaction to completion wikipedia.org.
The esterification of boric acid does not proceed through a simple one-step mechanism. It involves a series of equilibria and intermediates, with the reactivity of the boron center playing a crucial role. Boric acid is a Lewis acid, possessing an electron-deficient boron atom with an empty p-orbital acs.org. This characteristic makes it susceptible to nucleophilic attack by the oxygen atom of the alcohol's hydroxyl group.
The esterification of boric acid is a reversible process, and as such, strategies to shift the reaction equilibrium towards the product side are critical for achieving high yields. One of the most effective strategies is the removal of water as it is formed njit.edu. This is commonly achieved through azeotropic distillation, where a solvent such as toluene is used to form a low-boiling azeotrope with water, effectively removing it from the reaction mixture and driving the equilibrium forward according to Le Châtelier's principle.
B(OH)₃ + 3 C₁₈H₃₇OH ⇌ B(OC₁₈H₃₇)₃ + 3 H₂O
Computational studies, primarily using density functional theory (DFT), have provided significant insights into the mechanistic pathways of borate esterification, although much of the specific research has focused on the reaction of boric acid with diols rather than long-chain mono-alcohols rsc.org. These studies help to rationalize the reaction kinetics and the influence of pH.
Theoretical investigations have explored the transition states and Gibbs free energies of activation for the formation of boron-oxygen (B-O) ester linkages. For the reaction between boric acid and an aliphatic diol, a Gibbs energy of activation of approximately 70 kJ mol⁻¹ has been reported under neutral or mildly basic conditions rsc.org. A proposed "borate-assisted" esterification process involves both the trigonal boric acid (B(OH)₃) and the tetrahedral boronate anion (B(OH)₄⁻) participating in the rate-determining transition state. In this pathway, the boronate anion acts to deprotonate the incoming alcohol, facilitating its attack on the neutral boric acid molecule rsc.org. The calculated Gibbs energy of activation for the first esterification step in such a borate-assisted mechanism is significantly lower, around 31.5 kJ mol⁻¹, highlighting a more favorable reaction pathway rsc.org. These computational models underscore the complexity of the reaction, which involves an exchange between trigonal and tetrahedral boron intermediates acs.orgrsc.org.
| Computational Model | System Studied | Key Finding | Gibbs Energy of Activation (ΔG‡) |
| DFT (M062X/aug-cc-pvtz) | Boric acid + Aliphatic diol | Borate-assisted mechanism lowers the activation barrier. | ~31.5 kJ mol⁻¹ (first esterification step) |
| DFT | Arylboronic acids + Catechol | Condensation to boronate esters is thermodynamically favored. | Not specified |
This table presents data from computational studies on related borate esterification reactions to provide insight into the synthesis of trioctadecyl borate.
The development of an efficient process for the synthesis of this compound focuses on optimizing reaction parameters to maximize yield and purity while minimizing reaction time and energy consumption . Key parameters that are typically optimized include temperature, pressure, catalyst loading, and the molar ratio of reactants nih.gov.
Patents for the synthesis of similar, shorter-chain trialkyl borates provide a framework for the process conditions applicable to this compound. For instance, a method for preparing trimethyl borate involves reacting boric acid and methanol at temperatures between 60-120°C for 0.5-2 hours google.com. The molar ratio of alcohol to boric acid is often kept in excess to shift the equilibrium towards the product google.com. After the reaction, the product is typically purified by distillation to remove any unreacted starting materials and the catalyst. For a high-boiling point ester like this compound, vacuum distillation would be necessary to prevent thermal decomposition.
Typical Reaction Parameters for Optimization:
Temperature: Sufficiently high to ensure a reasonable reaction rate and facilitate azeotropic water removal, but low enough to prevent side reactions or degradation.
Reactant Ratio: An excess of octadecanol can be used to drive the reaction to completion.
Catalyst: Type and concentration of the acid catalyst are optimized for maximum efficiency.
Solvent/Water Removal: Choice of an appropriate azeotropic solvent (e.g., toluene, xylene) is crucial for efficient water removal.
Mechanistic Considerations in Borate Esterification
Strategies for Enhancing Hydrolytic Stability During Synthesis
A significant challenge in the synthesis and application of borate esters is their susceptibility to hydrolysis nih.gov. The electron-deficient nature of the boron atom in the sp² hybridized state makes it a prime target for nucleophilic attack by water, which leads to the cleavage of the B-O ester bonds and reformation of boric acid and the corresponding alcohol. This instability can be problematic during the synthesis workup and storage if moisture is present.
A highly effective strategy to enhance the hydrolytic stability of borate esters is the incorporation of amine compounds osti.gov. The underlying principle of this stabilization is the formation of a dative, or coordination, bond between the nitrogen atom of the amine and the boron atom of the borate ester nih.govresearchgate.net.
The lone pair of electrons on the nitrogen atom acts as a Lewis base, donating electron density to the empty p-orbital of the Lewis acidic boron atom nih.gov. This B←N coordination changes the hybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³), which is less electron-deficient and therefore significantly less susceptible to nucleophilic attack by water acs.org. The formation of a stable five-membered or six-membered ring involving the boron and nitrogen atoms can further enhance this stability osti.gov. Studies have shown that the hydrolytic stability of borate esters can be improved by more than a thousand-fold through the formation of these B-N coordination complexes nih.govresearchgate.net. The strength of this intramolecular B-N bond can be substantial, with calculated values around -45 kcal/mol in some systems nih.gov. This coordination chemistry provides a robust method for protecting the borate ester functionality against premature hydrolysis.
| Compound | Stabilizing Agent | Mechanism of Stabilization | Reference |
| Borate Esters | N,N-dialkylamino-ethyl groups | Formation of a stable five-member ring via B←N coordination. | osti.gov |
| Triethyl Borate | Ethanolamine | B←N coordination from the amino N atom compensates for electron deficiency in the B atom. | researchgate.net |
| General Borate Esters | Amine compounds | Formation of Boron-Nitrogen (BN) coordination complexes or BN ammonium complexes. | researchgate.net |
This table summarizes findings on the stabilization of various borate esters through the incorporation of amine compounds.
Modification with Ethyleneoxy Units for Improved Stability
Borate esters, including those with long alkyl chains like this compound, are known for their susceptibility to hydrolysis. To enhance their stability, particularly in applications where moisture may be present, modification with ethyleneoxy units has been explored. This modification typically involves the reaction of a borate ester with polyethylene (B3416737) glycol (PEG) or its derivatives. The introduction of polyethylene glycol chains can improve the hydrolytic stability of the resulting borate ester. This increased stability is attributed to the potential for the ether oxygens in the PEG chains to coordinate with the electron-deficient boron atom, thus shielding it from nucleophilic attack by water.
The synthesis can be approached by reacting boric acid with a polyethylene glycol monoether of a long-chain alcohol or by a transesterification reaction between a simple borate ester, like trimethyl borate, and a polyethylene glycol derivative. For instance, a method for preparing polyethylene glycol borate esters involves the reaction of boric acid with polyethylene glycol in the presence of a water-azeotroping solvent to drive the reaction to completion google.com. Another approach involves the reaction of boric acid with a glycol monoether, followed by reaction with a polyol google.com. While specific studies on this compound modified with ethyleneoxy units are not extensively detailed in publicly available literature, the general principles of borate ester chemistry suggest that such modifications are synthetically feasible.
The general reaction for the modification of a borate ester with polyethylene glycol can be represented as:
B(OR)₃ + 3 HO(CH₂CH₂O)n-R' → B(O(CH₂CH₂O)n-R')₃ + 3 ROH
| Reactant 1 | Reactant 2 | Product | Purpose of Modification |
| This compound | Polyethylene glycol | Ethyleneoxy-modified this compound | Improved hydrolytic stability |
| Boric acid | Methoxy polyethylene glycol | Methoxy polyethylene glycol borate ester | Enhanced thermal and hydrolytic stability |
Advanced Synthetic Routes for Functionalized Borate Esters
Beyond simple alkyl borates, advanced synthetic routes have been developed to produce functionalized borate esters with tailored properties for specific applications, such as surfactants, bioactive molecules, and ligands for metal complexes.
Synthesis of Novel Borate Ester Surfactants
Borate esters with long alkyl chains can be functionalized to create novel surfactants. These surfactants combine the properties of the borate headgroup with the hydrophobic nature of the long alkyl chains. A common strategy to impart surface activity is to introduce hydrophilic groups into the borate ester structure.
One approach involves the reaction of boric acid with a long-chain alcohol and a di- or trialkanolamine, such as diethanolamine (B148213) or triethanolamine (B1662121). The nitrogen atom in the alkanolamine can coordinate with the boron atom, which not only enhances the hydrolytic stability of the borate ester but also introduces a polar head group, a key feature of surfactants scientific.netproquest.com. For example, a novel borate ester surfactant was prepared by reacting boric acid and lauryl alcohol with diethanolamine scientific.net. The resulting compound exhibited good antistatic properties scientific.net. The synthesis of a boron-nitrogen-containing polyethylene glycol fatty acid ester surfactant has also been reported, which involves the reaction of polyethylene glycol, fatty acids, boric acid, and triethanolamine google.com.
The general structure of such a surfactant would involve a central boron atom bonded to one or more octadecyloxy groups and a functionalized polar group.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Feature |
| Boric acid | Octadecanol | Diethanolamine | Borate ester surfactant | Intramolecular N-B coordination for stability and polarity |
| Boric acid | Polyethylene glycol | Lauric Acid | Polyether borate ester surfactant | Enhanced water solubility and surface activity |
Synthesis of Boron-Containing Bioactive Derivatives with Trigger Units
Boronic acids and their esters are of significant interest in medicinal chemistry, particularly in the design of prodrugs. Boronate esters can be synthesized to be stable under normal physiological conditions but are designed to release a bioactive molecule in response to a specific trigger within a target environment, such as a tumor.
A common strategy involves the use of a boronic acid promoiety that is cleaved by reactive oxygen species (ROS), which are often found at elevated levels in cancer cells. The carbon-boron bond in boronate esters can be oxidized by species like hydrogen peroxide or peroxynitrite, leading to the release of the active drug and a non-toxic boric acid byproduct nih.govtandfonline.com. This approach allows for the targeted delivery of cytotoxic agents, minimizing systemic toxicity tandfonline.com. For instance, prodrugs of various anticancer agents have been developed where the drug is masked with a boronic acid/ester functionality nih.gov.
Another trigger mechanism is pH. Boronate esters can be designed to be stable at physiological pH (around 7.4) but hydrolyze in the more acidic environment of tumor tissues or specific cellular compartments like endosomes and lysosomes acs.orgnih.gov. This acid-triggered release is a valuable tool for targeted drug delivery acs.orgnih.gov.
| Prodrug Design Strategy | Trigger | Released Components | Application |
| Boronate ester of an active drug | Reactive Oxygen Species (ROS) | Active drug + Boric acid | Targeted cancer therapy |
| pH-sensitive boronate ester | Low pH (acidic environment) | Active drug + Boric acid | Tumor-specific drug delivery |
Ligand Synthesis for Metal Complexation (e.g., Tris(pyrazolyl) and Tris(triazolyl) Borates)
A significant area of advanced borate ester chemistry is the synthesis of "scorpionate" ligands, which are tripodal ligands that can bind to a metal center in a tridentate fashion. The most well-known examples are the tris(pyrazolyl)borates (Tp) and their triazole analogues, tris(triazolyl)borates (Ttz).
The synthesis of tris(pyrazolyl)borate ligands typically involves the reaction of a pyrazole with an alkali metal borohydride, such as potassium borohydride (KBH₄), at high temperatures researchgate.netnih.gov. The reaction proceeds with the evolution of hydrogen gas as the pyrazole rings successively replace the hydride ions on the boron atom researchgate.net.
General Reaction for Tris(pyrazolyl)borate Synthesis: 3 (pz)H + KBH₄ → K[HB(pz)₃] + 3 H₂ (where pz represents a pyrazole ring)
By modifying the substituents on the pyrazole ring, the steric and electronic properties of the resulting ligand can be finely tuned, which in turn influences the properties of the metal complexes formed acs.org. For example, bulky substituents can create a sterically hindered coordination pocket around the metal center, while electron-withdrawing or -donating groups can modulate the electron density at the metal.
Similarly, tris(triazolyl)borate ligands are synthesized from the corresponding triazole and a borohydride source acs.org. These ligands are of interest as they can be more water-soluble than their pyrazolyl counterparts, which is advantageous for certain catalytic applications in aqueous media acs.org.
These scorpionate ligands form stable complexes with a wide range of transition metals, lanthanides, and actinides, and these complexes have found applications in catalysis, bioinorganic modeling, and materials science nih.govnih.gov.
| Ligand Type | Precursors | Typical Reaction Condition | Key Feature of Ligand |
| Tris(pyrazolyl)borate (Tp) | Pyrazole, Potassium borohydride | High temperature, neat or in a high-boiling solvent | Tripodal, tridentate coordination |
| Tris(triazolyl)borate (Ttz) | 1,2,4-Triazole, Potassium borohydride | High temperature, neat | Increased water solubility compared to Tp ligands |
Reaction Mechanisms and Chemical Dynamics of Trioctadecyl Borate
Hydrolysis Pathways of Borate (B1201080) Esters
The susceptibility of borate esters like trioctadecyl borate to hydrolysis is a key aspect of their chemistry. This process involves the cleavage of the boron-oxygen (B-O) bond by water.
Influence of Boron's Electron-Deficient Nature on Hydrolysis
The central boron atom in this compound is electron-deficient, possessing an empty p-orbital. rsc.orggu.se This characteristic makes it a Lewis acid, readily accepting electrons from nucleophiles. acs.orgacs.org Water molecules, acting as nucleophiles, can attack the boron center, initiating the hydrolysis process. rsc.orgsemanticscholar.org This interaction leads to the formation of an unstable tetrahedral intermediate, which then breaks down, cleaving the B-O bond and ultimately leading to boric acid and the corresponding alcohol. semanticscholar.org The electron-deficient nature of boron is a primary driver for the hydrolysis of borate esters. rsc.org
The stability of borate esters against hydrolysis can be influenced by the groups attached to the oxygen atoms. Introducing electron-rich groups can help stabilize the electron-deficient boron atom and reduce its susceptibility to nucleophilic attack. rsc.org For instance, the presence of nitrogen-containing groups that can coordinate with the boron atom through intramolecular bonds has been shown to enhance hydrolytic stability. rsc.orgsemanticscholar.org
Computational Studies on Borate Network Hydrolysis under Varied pH Conditions
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the hydrolysis of borate networks under different pH conditions. mdpi.comnih.gov These studies model the interaction of borate structures with water molecules, as well as with hydronium (H₃O⁺) or hydroxide (B78521) (OH⁻) ions to simulate acidic or basic environments, respectively. mdpi.comnih.gov
Research indicates that borate networks are considerably more susceptible to hydrolysis in basic (alkaline) environments compared to neutral or acidic conditions. mdpi.comnih.gov In a basic medium, the hydroxide anion directly attacks a boron atom, leading to a simple, low-energy pathway for hydrolysis. mdpi.com The activation energy for hydrolysis in an alkaline environment is significantly lower than in neutral or acidic settings. mdpi.com
| pH Condition | Susceptibility to Hydrolysis | Activation Energy |
| Acidic | Low | ~0.5 eV mdpi.com |
| Neutral | Moderate | >1 eV (for some networks) mdpi.com |
| Basic | High | <0.1 eV mdpi.com |
This table summarizes the general findings from computational studies on the effect of pH on borate network hydrolysis.
Role of Water Molecules and Anionic Species in Hydrolytic Processes
Water molecules play a direct and crucial role in the hydrolysis of borate esters by acting as the nucleophile that attacks the boron center. semanticscholar.org Computational studies have shown that the presence of explicit water molecules in the models can significantly influence the calculated energy barriers for hydrolysis. mdpi.comnih.gov In some cases, transition states involving closed-ring configurations with water molecules and the borate network lead to lower energy barriers, suggesting that water can stabilize these transition states. mdpi.comnih.gov
Anionic species, particularly the hydroxide ion (OH⁻) in basic conditions, are potent initiators of hydrolysis. mdpi.com The direct nucleophilic attack of OH⁻ on the boron atom is a key step in the rapid hydrolysis observed in alkaline environments. mdpi.com The formation of tetrahydroxyborate esters (THBE) from boric acid and α-hydroxyacids can also influence subsequent reactions, with the reversible hydrolysis of THBE being an important mechanistic step. frontiersin.org
Participation in Complex Organic Transformations
Beyond hydrolysis, borate esters like this compound can participate as intermediates in various organic reactions, leveraging the unique reactivity of the boron-oxygen bond.
Borate Ester Intermediates in Amidation Reactions
Borate esters can serve as effective catalysts or mediators in the direct amidation of carboxylic acids with amines. mdpi.comnih.gov The reaction is believed to proceed through the formation of an activated borate ester intermediate. tcichemicals.comresearchgate.net For instance, tris(2,2,2-trifluoroethyl) borate has been used to facilitate the amidation of unprotected amino acids. tcichemicals.com The proposed mechanism involves the reaction of both the amino and carboxyl groups of the amino acid with the borate ester to form a cyclic intermediate. tcichemicals.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the corresponding amide. tcichemicals.com This method offers a direct pathway for amide bond formation, avoiding the need for protecting groups. nih.govtcichemicals.com
| Reactant 1 | Reactant 2 | Borate Reagent | Key Intermediate | Product |
| Carboxylic Acid | Amine | Borate Ester | Activated Borate Ester researchgate.net | Amide |
| Unprotected Amino Acid | Amine | Tris(2,2,2-trifluoroethyl) borate | Cyclic Borate Intermediate tcichemicals.com | Amide |
This table illustrates the role of borate esters as intermediates in amidation reactions.
Boron-Oxygen Linkage Dynamics in Supramolecular Systems
The reversible nature of the boron-oxygen bond is a key feature in the construction of dynamic supramolecular systems. researchgate.net These systems are built upon non-covalent or dynamic covalent interactions, allowing for self-assembly, disassembly, and responsiveness to external stimuli. acs.orgfrontiersin.org The formation and cleavage of B-O bonds in borate esters can be controlled, leading to the development of "smart" materials. researchgate.net
In these supramolecular architectures, the dynamics of the B-O linkage are crucial. The interaction can be tuned by various factors, including the presence of other coordinating atoms like nitrogen. Boron-nitrogen (B-N) coordination can enhance the stability of the B-O bond while also accelerating its dynamic behavior. researchgate.net This interplay allows for the design of materials with properties like self-healing and recyclability. researchgate.net The reversible nature of the B-O bond in these systems is fundamental to their function in applications ranging from sensors to drug delivery. researchgate.netmdpi.com
Reactivity in Lignin (B12514952) Modification under Alkaline Conditions
The reactivity of borates, such as this compound, in the modification of lignin under alkaline conditions is an area of growing interest for the valorization of this abundant biopolymer. Research into the interaction between borates and lignin, particularly Kraft lignin, in alkaline environments (pH 10) has shown that borates can form complexes with the hydroxyl groups present in the lignin structure. mdpi.comresearchgate.net This complexation can influence lignin's structural properties and reactivity. mdpi.com
Computational studies using density functional theory (DFT) have explored the mechanisms for the formation of anionic borate diesters (ABDE) from the reaction between lignin's hydroxyl groups and boric acid in an alkaline medium. nih.gov These studies suggest that the reaction may preferentially begin at the hydroxymethyl moieties of lignin, as this pathway requires less energy for the critical step of cleaving the B-O bonds of the boric acid molecule compared to the reaction starting from the phenolic moieties. nih.gov The formation of these borate-lignin structures is significant as they have potential applications, for instance, due to their high flame retardancy. nih.gov The process is influenced by the presence of cations like sodium, which can enhance the deprotonation of water clusters, producing hydroxide anions essential for the B-O bond cleavage. nih.gov However, these hydroxide anions can also compete with lignin's hydroxyl groups to form tetrahydroxyborate anions, which require high activation energies for further reaction to the desired lignin-borate product. nih.gov
Enzymatic modification of Kraft lignin using bilirubin (B190676) oxidase in a borate buffer at pH 10 has also been investigated. mdpi.com In control experiments without the enzyme, a notable increase in lignin's molar mass was observed, which was attributed to potential borate complexation with lignin's hydroxyl groups, as evidenced by 11B NMR analysis. mdpi.comresearchgate.net These findings underscore the intrinsic reactivity of borate species with lignin in alkaline solutions, paving the way for advanced lignin modification strategies. mdpi.com
Analytical and Spectroscopic Characterization Techniques for Trioctadecyl Borate Research
The comprehensive characterization of Trioctadecyl borate (B1201080), a triester of boric acid and stearyl alcohol, is fundamental to understanding its chemical structure, purity, and physical properties. A multi-faceted analytical approach employing spectroscopic, chromatographic, and elemental techniques is essential for its unambiguous identification and quantification.
Environmental and Toxicological Impact Research of Borate Esters
Ecotoxicological Assessments
The ecotoxicological impact of Trioctadecyl borate (B1201080) is primarily evaluated based on the known effects of its main degradation product, boric acid. industrialchemicals.gov.au Boric acid is naturally present in soil, water, and plants. orst.edu
The toxicity of boron to organisms varies significantly by species and environmental conditions. Boron is an essential micronutrient for plants but can become toxic at elevated concentrations. greenfacts.orgnih.gov This creates a narrow range between deficiency and toxicity, particularly for agricultural crops. nih.govgreenfacts.org
Aquatic Organisms: In aquatic environments, boric acid is considered practically non-toxic to slightly toxic to fish and practically non-toxic to aquatic invertebrates like water fleas. orst.eduepa.gov However, sensitivity varies. For instance, the early life stages of rainbow trout have been identified as being among the most sensitive fish species to boron. greenfacts.org Chronic toxicity studies with Daphnia magna (a type of water flea) show No Observed Effect Concentrations (NOECs) ranging from 6 to 10 mg B/L. nih.govgreenfacts.org Generally, environmental concentrations of boron in most surface waters are below the levels identified as toxic to aquatic life. nih.gov
Terrestrial Organisms: For terrestrial organisms, boric acid is practically non-toxic to birds. orst.edu The primary concern for terrestrial ecosystems is plant toxicity, especially in arid regions where irrigation with boron-rich water can lead to accumulation in the soil. researchgate.netnih.gov Boron excesses in soil can inhibit plant growth. researchgate.netuwa.edu.au
| Organism Group | Species | Endpoint | Value (mg B/L) | Reference |
|---|---|---|---|---|
| Fish | Rainbow Trout (Oncorhynchus mykiss) | NOEC (Early Life Stage) | 0.009 - 0.103 | greenfacts.org |
| Invertebrate | Daphnia magna | NOEC (Chronic) | 6 - 10 | nih.govgreenfacts.org |
| Fish | Various Species | Acute Toxicity (LC50) | 10 - 300 | greenfacts.org |
| Invertebrate | Various Species | Acute Toxicity (EC50) | 95 - 1376 | greenfacts.org |
Environmental risk assessment for boron and its compounds involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.net
Predicted Environmental Concentration (PEC): This is the estimated concentration of a substance in the environment, calculated from release data and environmental fate models. For boron, this includes measurements from various water bodies, which show that typical surface water concentrations are low (often <0.5 mg/L), but can be higher in areas with specific geology or anthropogenic inputs. nih.govwaterquality.gov.au
Predicted No-Effect Concentration (PNEC): This is the concentration below which unacceptable effects on the ecosystem are not expected to occur. The PNEC is derived from ecotoxicity data (like NOEC or LC50 values) from laboratory studies on various organisms. researchgate.net An assessment factor is applied to the lowest reliable toxicity value to account for uncertainties and to protect sensitive species in the ecosystem. nih.gov
Recent evaluations using extensive datasets have led to PNEC values for aquatic ecosystems around 0.18 to 0.34 mg B/L. researchgate.netnih.gov The risk is considered acceptable if the PEC/PNEC ratio is less than one. For boron, this is generally the case, except in specific boron-rich environments where natural background concentrations may approach or exceed the PNEC. nih.govnih.gov
Advanced Toxicological Research on Borate Exposure
Advanced toxicological research has sought to elucidate the mechanisms and effects of exposure to borate compounds. This research encompasses a range of studies from the cellular to the organismal level, providing a more detailed understanding of the biological interactions of borate ions and their esters.
In Vitro and In Vivo Studies on Cellular and Organismal Responses to Borate Ions
The biological effects of borate ions, the ultimate metabolites of borate esters, have been investigated through numerous in vitro (cell-based) and in vivo (animal) studies. These studies reveal a complex pattern of cellular and organismal responses that are dependent on concentration and the biological system being studied.
In Vitro Studies: At the cellular level, research has demonstrated that borate ions can influence a variety of physiological processes. Boric acid and its salts can interact with functional groups of enzymes, nucleic acids, and carbohydrates, potentially influencing cellular activities. nih.gov Studies on human prostate cancer cells (DU-145) have shown that prolonged exposure to boric acid can induce morphological changes, including increased granularity, enhanced cell spreading, and decreased cell volume. nih.gov These changes were associated with a conversion to a senescent-like phenotype and a dose-dependent reduction in cyclins, which suggests an inhibition of cell proliferation. nih.gov Furthermore, treated cancer cells displayed reduced adhesion, migration, and invasion potential. nih.gov In contrast, some studies using bioactive borate glasses in static cell cultures noted an inhibitory effect on the growth of osteoblast-like cells. mst.eduresearchgate.net Other research has investigated the impact of borax (B76245) on immune cells, finding that it decreased lymphocyte proliferation as concentrations increased. researchgate.net
In Vivo Studies: In vivo studies in animal models have provided broader insights into the systemic effects of borate exposure. While high doses are toxic to all species tested, boron is not considered carcinogenic or mutagenic. nih.govresearchgate.net Animal studies have identified reproductive and developmental toxicity as the most sensitive adverse effects following ingestion of boron compounds. epri.com Research on bioactive borate glasses in animal models found them to be biocompatible, showing no toxicity to adjacent soft or hard tissues, or to internal organs like the liver and kidney. mst.eduresearchgate.net Studies on rats and mice have shown that high levels of boric acid in the diet can lead to testicular lesions and developmental effects in fetuses. nih.govwikipedia.org However, studies on boron compounds have also demonstrated protective effects against neurotoxicity and genotoxicity induced by other agents like aluminum, suggesting a multifaceted biological role. nih.gov
| Study Type | Model System | Compound(s) | Key Findings | Reference |
|---|---|---|---|---|
| In Vitro | DU-145 Human Prostate Cancer Cells | Boric Acid | Induced senescent-like phenotype; reduced cell proliferation, adhesion, and migration. | nih.gov |
| In Vitro | MLOA5 Osteoblast/Osteocyte Cells | Bioactive Borate Glass | Inhibited cell growth under static culture conditions. | mst.eduresearchgate.net |
| In Vitro | Human Lymphocytes | Borax | Decreased immune cell proliferation with increasing concentrations. | researchgate.net |
| In Vivo | Rats | Bioactive Borate Glass | Biocompatible with no toxicity observed in subcutaneous tissue, liver, or kidney. | mst.eduresearchgate.net |
| In Vivo | Rats | Boric Acid | Demonstrated protective effects against aluminum-induced neurotoxicity and genotoxicity. | nih.gov |
Observed Reproductive Toxicity in Experimental Animal Models Associated with Boric Acid Metabolites
A significant focus of toxicological research on boron compounds has been their effect on reproduction. Studies in various animal models have consistently shown that high-dose exposure to boric acid and borates can lead to reproductive toxicity, particularly in males. nih.govresearchgate.net
The primary effect observed in male rodents is testicular atrophy. nih.govorst.edu The initial lesion identified in rats is an inhibition of spermiation, which is the release of mature spermatids from the Sertoli cells. nih.gov With continued exposure, this can progress to a disorganization of the seminiferous epithelium, germ cell death, and ultimately, testicular atrophy. nih.govnih.gov Studies in rats have identified testicular effects at exposures of 17.5 mg boron/kg-day, while studies in dogs have shown testicular atrophy at 29.2 mg boron/kg-day. orst.edu
Developmental toxicity has also been observed. In rats, prenatal exposure to high doses of boric acid resulted in decreased fetal body weight and skeletal variations, specifically affecting the ribs. nih.govepri.comwikipedia.org The no-observed-adverse-effect level (NOAEL) for developmental toxicity in rats was established at 9.6 mg boron equivalent/kg body weight/day. nih.govresearchgate.net While boric acid is classified as a reproductive toxicant in high doses in animal studies, human epidemiological studies in highly exposed worker populations have not found conclusive evidence of reproductive effects at their exposure levels. wikipedia.orgresearchgate.net
| Animal Model | Compound | Observed Effects | Reference |
|---|---|---|---|
| Rats, Mice | Boric Acid | Male reproductive toxicity, including testicular atrophy and inhibited spermiation. | nih.gov |
| Rats | Boric Acid | Developmental toxicity, including reduced fetal body weight and skeletal malformations. | nih.govwikipedia.org |
| Dogs | Boric Acid / Borax | Testicular atrophy and spermatogenic arrest at high doses. | orst.edu |
| Mice | Boric Acid | Decreased sperm motility at all tested exposure levels in a continuous breeding study. | nih.gov |
Life Cycle Assessment and Sustainability in Boron Chemistry
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal ("cradle-to-gate" or "cradle-to-grave"). mdpi.combohrium.com Several LCA studies have been conducted on the boron industry to identify environmental hotspots and opportunities for improvement. mdpi.comresearchgate.netspringerprofessional.de
These assessments of the boron supply chain, from mining to refined products like boric acid and borax, have consistently shown that the refinement process has the most significant environmental impact compared to the mining and beneficiation stages. mdpi.combohrium.comresearchgate.net The primary contributors to this impact are the energy-intensive nature of the refining processes and the use of chemicals such as sulfuric acid and steam. mdpi.combohrium.com Among various refined boron products, the production of sodium perborate (B1237305) has been identified as having a particularly high environmental impact. mdpi.combohrium.com One LCA study focusing on boric acid production from salt-lake brine calculated the global warming potential (GWP) for producing one ton of boric acid to be 5.52 x 10³ kg CO₂ equivalent. springerprofessional.de These LCA studies provide a framework for the industry to target "hot spots" for environmental improvements and to develop more sustainable industrial practices. surrey.ac.uk
In the broader context of sustainability, boron compounds are increasingly recognized as key components in green technologies. acs.orginnovationnewsnetwork.com Boron's unique properties make it essential for various applications crucial to decarbonization efforts. innovationnewsnetwork.com For example:
Energy Efficiency: Boron oxide is used in the manufacturing of glass and ceramics, where it lowers the melting point of raw materials, thereby reducing energy consumption and greenhouse gas emissions. marksparksolutions.com
Renewable Energy: Boric acid is a vital component in the specialty glass used for solar panels and in the powerful permanent magnets used in wind turbines and electric vehicles. innovationnewsnetwork.com
Advanced Materials: Boron is used to produce lightweight, durable materials for the aerospace industry and in the manufacturing of fiber optics. innovationnewsnetwork.comdergipark.org.tr
The growing demand for these sustainable technologies is expected to significantly increase the demand for boron. innovationnewsnetwork.com This highlights the importance of sustainable production practices, including minimizing the environmental impact of mining and refining, and exploring recycling opportunities for boron-containing materials to ensure a resilient and environmentally responsible supply chain. innovationnewsnetwork.comdergipark.org.tr
Q & A
Q. What are the established methods for synthesizing Trioctadecyl borate, and how can its purity be rigorously characterized?
- Methodological Answer : this compound is typically synthesized via esterification reactions between boric acid and long-chain alcohols (e.g., octadecanol) under anhydrous conditions. Catalysts like sulfuric acid or molecular sieves are employed to drive the reaction to completion. Post-synthesis, purification involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel. Purity is assessed via:
- Nuclear Magnetic Resonance (NMR) : Confirmation of boron-ester bonding via NMR shifts (typically 10–20 ppm for trialkyl borates) and alkyl chain integrity via / NMR .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detection of B-O-C stretching vibrations (~1300–1450 cm) and absence of hydroxyl peaks .
- Elemental Analysis : Verification of C/H/B ratios within ±0.3% theoretical values .
Q. Which analytical techniques are most effective for structural and functional group analysis of this compound?
- Methodological Answer :
- Raman Spectroscopy : Identifies boron-oxygen bonding environments and alkyl chain conformations. Aqueous borate studies (e.g., polyborate speciation) demonstrate the utility of Raman for resolving structural isomers .
- X-ray Diffraction (XRD) : For crystalline samples, lattice parameters and molecular packing can be determined. Reference databases (e.g., ICDD) aid in phase identification .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability, with decomposition temperatures >200°C indicating robust borate ester bonds .
Advanced Research Questions
Q. How can researchers evaluate the thermodynamic stability and solubility of this compound in diverse solvent systems?
- Methodological Answer :
- Solubility Studies : Measure solubility in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents using gravimetric or UV-Vis methods. Borate esters generally exhibit higher solubility in non-polar media due to hydrophobic alkyl chains .
- pH-Dependent Stability : Use borate buffer systems (pH 9.0, 10–100 mM) to assess hydrolysis kinetics. Monitor borate degradation via NMR or ion chromatography .
- Computational Modeling : Density Functional Theory (DFT) calculations predict bond dissociation energies and solvation effects. Compare with experimental data to validate models .
Q. What mechanistic pathways govern the decomposition of this compound under oxidative or hydrolytic conditions?
- Methodological Answer :
- Kinetic Studies : Track decomposition rates using real-time NMR or mass spectrometry. For example, hydrolysis in aqueous media follows pseudo-first-order kinetics, with rate constants dependent on pH and temperature .
- Radical Scavenging Experiments : Introduce radical inhibitors (e.g., TEMPO) to identify radical-mediated pathways in oxidative degradation .
- Product Analysis : Identify byproducts (e.g., boric acid, octadecanol) via GC-MS or HPLC to reconstruct reaction mechanisms .
Q. How does this compound modulate the mechanical and conductive properties of polymer-based solid electrolytes?
- Methodological Answer :
- Cross-Linking Efficiency : Incorporate this compound into polymers (e.g., PVAc) and quantify cross-link density via swelling experiments or dynamic mechanical analysis (DMA). Borates act as Lewis acid catalysts, enhancing network formation .
- Ionic Conductivity : Use impedance spectroscopy to measure Li transport in borate-polymer composites. High ion transference numbers (>0.8) suggest single-ion conduction mechanisms, as seen in tetraphenylborate networks .
- Morphological Analysis : SEM/TEM imaging reveals borate-induced phase separation or nanostructuring, which correlates with enhanced mechanical strength .
Research Design & Contradiction Management
Q. How should researchers address discrepancies in reported toxicity data for borate esters like this compound?
- Methodological Answer :
- Hazard Reassessment : Cross-reference GHS classifications from multiple SDS (e.g., Triphenyl borate vs. Tetraacetyl diborate). Acute oral toxicity (LD > 2000 mg/kg) may vary with alkyl chain length and purity .
- Ecotoxicology Screening : Perform algal growth inhibition (OECD 201) or Daphnia magna immobilization tests to evaluate aquatic toxicity, as borate esters may degrade into less harmful metabolites .
Q. What frameworks ensure rigorous experimental design for borate ester studies?
- Methodological Answer :
- PICOT Framework : Define Population (e.g., polymer matrices), Intervention (borate concentration), Comparison (control vs. modified systems), Outcomes (conductivity, tensile strength), and Timeframe (accelerated aging tests) .
- Reproducibility Standards : Follow journal guidelines (e.g., Beilstein Journal) for detailed experimental protocols, including solvent purity, reaction times, and instrument calibration .
Data Presentation Guidelines
- Tables : Include solubility data (g/L), thermal decomposition thresholds (°C), and spectroscopic peaks.
- Figures : Use Arrhenius plots for decomposition kinetics or SEM micrographs for morphological analysis.
- References : Cite primary literature (e.g., IUPAC solubility compilations ) over vendor SDS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
